molecular formula C8H15NO3S B2595174 N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide CAS No. 2198500-84-2

N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide

Cat. No.: B2595174
CAS No.: 2198500-84-2
M. Wt: 205.27
InChI Key: HTYVSFKFHJWEBN-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide is an organic compound that features a sulfonamide functional group. This compound is characterized by the presence of a cyclopropyl group, a hydroxycyclobutyl group, and a methanesulfonamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide typically involves the reaction of cyclopropylamine with 2-hydroxycyclobutanone in the presence of a suitable base to form the intermediate N-cyclopropyl-N-(2-hydroxycyclobutyl)amine. This intermediate is then reacted with methanesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with rigorous purification techniques such as recrystallization or chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-cyclopropyl-N-(2-oxocyclobutyl)methanesulfonamide.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The cyclopropyl and hydroxycyclobutyl groups can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide can be compared with other sulfonamide-based compounds, such as:

    Methanesulfonamide: Lacks the cyclopropyl and hydroxycyclobutyl groups, making it less complex and potentially less selective in its biological activity.

    N-cyclopropylmethanesulfonamide: Contains the cyclopropyl group but lacks the hydroxycyclobutyl group, which may affect its reactivity and binding properties.

    N-(2-hydroxycyclobutyl)methanesulfonamide: Contains the hydroxycyclobutyl group but lacks the cyclopropyl group, which may influence its chemical and biological properties.

The uniqueness of this compound lies in the combination of the cyclopropyl and hydroxycyclobutyl groups, which can provide enhanced reactivity and selectivity in various applications.

Properties

IUPAC Name

N-cyclopropyl-N-(2-hydroxycyclobutyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-13(11,12)9(6-2-3-6)7-4-5-8(7)10/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYVSFKFHJWEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(C1CC1)C2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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